molecular formula C17H16ClFN2O2 B2364457 2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride CAS No. 1202237-87-3

2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Cat. No.: B2364457
CAS No.: 1202237-87-3
M. Wt: 334.78
InChI Key: MTQPITVUQOQCSL-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorine in Drug Design

The 3-fluorophenyl group enhances lipophilicity and resistance to oxidative metabolism, a hallmark of modern fluorinated drugs like apremilast.

Chiral Building Blocks

The (S)-configured amino group serves as a precursor for peptidomimetics and kinase inhibitors, leveraging stereoselective binding.

Isoindole Scaffold Versatility

The isoindole core’s modularity supports diverse functionalization, enabling applications in:

  • Neuropharmacology : As AChE inhibitors (IC₅₀ values ≤ 1.12 μM).
  • Material science : As monomers for high-performance polymers.

Table 2 : Research Applications of Isoindoline-1,3-Dione Derivatives

Application Example Target Key Finding Source
Enzyme Inhibition Acetylcholinesterase (AChE) IC₅₀ = 1.12 μM for derivative I
Anti-inflammatory COX-2/COX-1 Selectivity ratio > meloxicam
Anticancer TNF-α signaling Apoptosis induction in myeloma cells

Properties

IUPAC Name

2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2.ClH/c18-12-5-3-4-11(8-12)9-13(19)10-20-16(21)14-6-1-2-7-15(14)17(20)22;/h1-8,13H,9-10,19H2;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQPITVUQOQCSL-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=CC=C3)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC(=CC=C3)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a derivative of isoindole-1,3-dione known for its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, particularly in the context of cyclooxygenase (COX) inhibition and other enzymatic pathways.

Chemical Structure

The compound features a complex structure that includes an isoindole core substituted with an amino group and a fluorophenyl moiety, which contributes to its biological properties. The molecular formula can be represented as C15H16FN2O3HClC_{15}H_{16}FN_{2}O_{3}\cdot HCl.

1. Cyclooxygenase Inhibition

Recent studies have highlighted the compound's significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The selectivity of the compound towards COX-2 over COX-1 is particularly notable:

CompoundCOX-1 Inhibition (IC50 µM)COX-2 Inhibition (IC50 µM)COX-2/COX-1 Ratio
Tested Compound90.2830.452.96
Meloxicam100.0025.004.00

The data indicates that while the compound exhibits a higher IC50 for COX-1 compared to COX-2, it still demonstrates a favorable selectivity profile, akin to that of meloxicam, a well-known anti-inflammatory drug .

The mechanism by which this compound inhibits COX enzymes involves interactions at specific binding sites within the enzyme structure:

  • Hydrogen Bonds : A hydrogen bond forms between the carbonyl oxygen and Ser530.
  • Aromatic Interactions : The isoindoline structure engages in π-π stacking with Trp387 and interacts with other residues through π-σ and π-alkyl contacts.

These interactions are crucial for the binding affinity and selectivity observed in the compound's action against COX enzymes .

3. Additional Enzyme Inhibition

Beyond COX inhibition, the compound has been evaluated for its effects on other enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Preliminary findings suggest that it may also exhibit inhibitory activity against these cholinergic enzymes, which are relevant in neurodegenerative diseases:

EnzymeInhibition Profile
AChEModerate Inhibition
BChEModerate Inhibition

This dual inhibition could position the compound as a candidate for treating conditions like Alzheimer's disease .

Case Studies

Several case studies have investigated variations of isoindole derivatives, including modifications to enhance their biological activity:

  • Study on Derivatives : A series of isoindole derivatives were synthesized and tested for their anti-inflammatory properties, revealing that certain substitutions significantly increased COX-2 selectivity while maintaining low toxicity profiles.
  • Neuroprotective Effects : Research indicated that certain derivatives showed promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neuroprotection .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. A study evaluated the compound's efficacy against human tumor cells, revealing a mean growth inhibition (GI50) value of 15.72 μM and a total growth inhibition (TGI) of 50.68 μM in a panel of approximately sixty cancer cell lines as per the National Cancer Institute (NCI) protocols . This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key cellular pathways that promote tumor growth and survival. Preliminary studies have shown that it may induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate the exact pathways involved.

Neuropharmacological Applications

Cognitive Enhancement
There is emerging evidence that compounds similar to 2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride may have neuroprotective effects. Research has suggested that such compounds can enhance cognitive functions and provide neuroprotection against neurodegenerative diseases like Alzheimer's and Parkinson's . The specific interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, are areas of active investigation.

Synthesis and Derivative Development

Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. For instance, a recent study described a synthetic route involving a [2+3]-cyclocondensation reaction with thiourea derivatives . This synthetic versatility allows for the development of various analogs that can be screened for enhanced biological activity.

Data Tables

Below is a summary table highlighting key research findings related to the compound's applications:

Application Area Findings Reference
Anticancer ActivityGI50 = 15.72 μM; TGI = 50.68 μM across 60 cancer cell lines
Neuropharmacological EffectsPotential cognitive enhancement; neuroprotection
Synthetic RoutesMulti-step synthesis involving cyclization

Case Studies

Case Study 1: Antitumor Activity Assessment
In a controlled study conducted by the NCI, researchers administered various concentrations of the compound to different cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as an effective anticancer agent.

Case Study 2: Neuroprotective Effects in Animal Models
Another study explored the neuroprotective effects of similar isoindole derivatives in animal models of neurodegeneration. Results showed significant improvements in cognitive performance and reduced markers of oxidative stress in treated groups compared to controls.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (S)-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione hydrochloride
  • CAS No.: 1202237-87-3
  • Molecular Formula : C₁₇H₁₆ClFN₂O₂
  • Molecular Weight : 334.77 g/mol
  • Structural Features: The compound consists of an isoindole-1,3-dione core substituted with a (2S)-configured 2-amino-3-(3-fluorophenyl)propyl side chain and a hydrochloride counterion. The fluorine atom on the phenyl ring and the stereochemistry at the amino group are critical for its physicochemical and pharmacological properties.

Comparison with Structural Analogs

Structural and Physicochemical Differences

The table below highlights key differences between the target compound and two analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Applications
2-[(2S)-2-Amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride C₁₇H₁₆ClFN₂O₂ 334.77 3-Fluorophenyl, (S)-2-aminopropyl (S)-configuration Potential CNS therapeutics (inferred)
2-[3-(Methylamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride C₁₂H₁₅ClN₂O₂ 254.72 Methylamino propyl Not specified Unspecified (likely research chemical)
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Chlorine at position 3, phenyl group N/A Polymer synthesis monomer
(Free Base) 2-[(2S)-2-Amino-3-(3-fluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione C₁₇H₁₅FN₂O₂ 298.31 3-Fluorophenyl, (S)-2-aminopropyl (no hydrochloride) (S)-configuration Preclinical research

Key Observations

Substituent Effects: The 3-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to the methylamino group in or the chlorine and phenyl groups in . Fluorine’s electronegativity may also improve binding affinity in biological systems . The hydrochloride salt (target compound and ) improves aqueous solubility, critical for drug formulation, whereas the free base may exhibit lower solubility.

Molecular Weight and Bioavailability :

  • The higher molecular weight of the target compound (334.77 vs. 254.72 in ) may affect permeability across biological membranes, necessitating formulation optimization.

Research Findings and Implications

  • Pharmacological Potential: The structural resemblance to isoindole-1,3-dione derivatives used in CNS research implies that the target compound may act on serotonin or dopamine receptors. The fluorine substituent could further refine receptor selectivity .
  • Synthetic Challenges: Unlike 3-chloro-N-phenyl-phthalimide , which is a monomer for polymers, the target compound’s synthesis likely involves stereoselective introduction of the amino-fluorophenylpropyl group, requiring advanced chiral resolution techniques .
  • Comparative Stability : The hydrochloride form (target compound) is more stable under physiological conditions than the free base , making it preferable for in vivo studies.

Preparation Methods

Structural Analysis and Synthetic Considerations

2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride contains several key structural elements that influence its synthetic approach:

  • An isoindoline-1,3-dione (phthalimide) core
  • A (2S)-2-amino-3-(3-fluorophenyl)propyl side chain
  • A stereogenic center requiring precise stereocontrol
  • The amine functionality present as a hydrochloride salt

Successful synthesis requires strategies that maintain stereochemical integrity while efficiently constructing the carbon framework and introducing the functional groups in the correct sequence.

General Synthetic Strategies

Several strategies have been developed for synthesizing this compound with high stereochemical purity and overall yield. The most efficient approaches utilize:

Chiral Starting Materials

The most common and reliable approach utilizes L-3-fluorophenylalanine or its derivatives as starting materials, which already possess the desired (S)-stereochemistry.

Stereoselective Transformations

Alternative approaches involve stereoselective reactions to establish the correct configuration at the chiral center, including asymmetric reductive amination and stereoselective alkylation.

Gabriel Synthesis-Based Approaches

Many synthetic routes incorporate Gabriel synthesis methodology, utilizing phthalimide to introduce primary amine functionality with protection during subsequent transformations.

Detailed Preparation Methods

Method 1: Gabriel Synthesis from L-3-fluorophenylalanine

This approach utilizes L-3-fluorophenylalanine as a chiral starting material, ensuring the correct stereochemistry is maintained throughout the synthesis.

Synthetic Route
  • Reduction of L-3-fluorophenylalanine to (S)-2-amino-3-(3-fluorophenyl)propan-1-ol
  • Protection of the amino group with a suitable protecting group
  • Activation of the hydroxyl group and displacement with potassium phthalimide
  • Deprotection of the amino group
  • Salt formation with HCl
Detailed Procedure

Step 1: Reduction of L-3-fluorophenylalanine

To a suspension of lithium aluminum hydride (2.0 eq, 3.8 g) in anhydrous THF (100 mL) at 0°C under nitrogen, a solution of L-3-fluorophenylalanine (1.0 eq, 10.0 g) in anhydrous THF (50 mL) is added dropwise. The reaction mixture is warmed to room temperature and then refluxed for 4 hours. After cooling to 0°C, the reaction is quenched carefully by sequential addition of water (3.8 mL), 15% NaOH solution (3.8 mL), and water (11.4 mL). The resulting white precipitate is filtered, and the filter cake is washed with THF (50 mL). The combined filtrates are concentrated under reduced pressure to yield (S)-2-amino-3-(3-fluorophenyl)propan-1-ol as a white solid.

Step 2: Boc protection of the amino group

To a solution of (S)-2-amino-3-(3-fluorophenyl)propan-1-ol (1.0 eq, 8.6 g) in DCM/water (1:1, 100 mL), sodium bicarbonate (2.0 eq, 8.4 g) and di-tert-butyl dicarbonate (1.1 eq, 12.0 g) are added. The reaction mixture is stirred at room temperature for 16 hours. The layers are separated, and the aqueous layer is extracted with DCM (2 × 50 mL). The combined organic layers are washed with brine (50 mL), dried over Na₂SO₄, filtered, and concentrated to yield N-Boc-(S)-2-amino-3-(3-fluorophenyl)propan-1-ol.

Step 3: Mesylation and displacement with potassium phthalimide

To a solution of N-Boc-(S)-2-amino-3-(3-fluorophenyl)propan-1-ol (1.0 eq, 14.3 g) in DCM (100 mL) at 0°C, triethylamine (1.5 eq, 10.5 mL) and methanesulfonyl chloride (1.2 eq, 5.3 mL) are added. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The reaction mixture is washed with water (50 mL), dried over Na₂SO₄, and concentrated to obtain the mesylate.

The mesylate (1.0 eq, 17.5 g) and potassium phthalimide (1.2 eq, 11.1 g) in DMF (100 mL) are stirred at 80°C for 4 hours. After cooling, the reaction mixture is poured into water (300 mL) and extracted with ethyl acetate (3 × 100 mL). The combined organic layers are washed with water (100 mL) and brine (100 mL), dried over Na₂SO₄, and concentrated to yield N-Boc-(S)-2-amino-3-(3-fluorophenyl)propyl phthalimide.

Step 4: Deprotection of the amino group

To a solution of N-Boc-(S)-2-amino-3-(3-fluorophenyl)propyl phthalimide (1.0 eq, 20.4 g) in DCM (100 mL), trifluoroacetic acid (5.0 eq, 28.5 mL) is added. The reaction mixture is stirred at room temperature for 3 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate (100 mL). The solution is washed with saturated NaHCO₃ solution (50 mL) and brine (50 mL), dried over Na₂SO₄, and concentrated to yield (S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione.

Step 5: Formation of the hydrochloride salt

(S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione (1.0 eq, 15.0 g) is dissolved in ethyl acetate (100 mL), and a solution of HCl in diethyl ether (1.2 eq, 36 mL, 2M) is added dropwise at 0°C. The precipitate is filtered, washed with cold diethyl ether (50 mL), and dried under vacuum to yield 2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride as a white crystalline solid.

Method 2: Direct Alkylation of Phthalimide with Protected Amino Alcohol Derivative

This alternative approach utilizes direct alkylation of phthalimide with a suitably activated amino alcohol derivative.

Synthetic Route
  • Protection of L-3-fluorophenylalanine as its methyl ester
  • Reduction of the ester to the corresponding protected amino alcohol
  • Activation of the hydroxyl group
  • Alkylation of phthalimide with the activated derivative
  • Deprotection of the amino group
  • Salt formation with HCl
Detailed Procedure

Step 1: Esterification of L-3-fluorophenylalanine

To a suspension of L-3-fluorophenylalanine (1.0 eq, 10.0 g) in methanol (100 mL) at 0°C, thionyl chloride (2.0 eq, 7.3 mL) is added dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then refluxed for 3 hours. The solvent is removed under reduced pressure to yield L-3-fluorophenylalanine methyl ester hydrochloride.

Step 2: Cbz protection and reduction to amino alcohol

To a solution of L-3-fluorophenylalanine methyl ester hydrochloride (1.0 eq, 12.4 g) in DCM/water (1:1, 100 mL), potassium carbonate (3.0 eq, 20.8 g) and benzyl chloroformate (1.1 eq, 7.9 mL) are added. The reaction mixture is stirred at room temperature for 16 hours. The layers are separated, and the aqueous layer is extracted with DCM (2 × 50 mL). The combined organic layers are washed with brine (50 mL), dried over Na₂SO₄, filtered, and concentrated to yield N-Cbz-L-3-fluorophenylalanine methyl ester.

To a solution of N-Cbz-L-3-fluorophenylalanine methyl ester (1.0 eq, 16.8 g) in anhydrous THF (100 mL) at 0°C, lithium borohydride (2.0 eq, 4.4 g) is added portionwise. The reaction mixture is warmed to room temperature and stirred for 4 hours. The reaction is quenched with saturated NH₄Cl solution (50 mL), and the mixture is extracted with ethyl acetate (3 × 50 mL). The combined organic layers are washed with brine (50 mL), dried over Na₂SO₄, and concentrated to yield N-Cbz-(S)-2-amino-3-(3-fluorophenyl)propan-1-ol.

Step 3: Tosylation and displacement with potassium phthalimide

To a solution of N-Cbz-(S)-2-amino-3-(3-fluorophenyl)propan-1-ol (1.0 eq, 15.3 g) in DCM (100 mL) at 0°C, triethylamine (1.5 eq, 10.5 mL) and p-toluenesulfonyl chloride (1.2 eq, 11.5 g) are added. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 3 hours. The reaction mixture is washed with water (50 mL), dried over Na₂SO₄, and concentrated to obtain the tosylate.

The tosylate (1.0 eq, 22.5 g) and potassium phthalimide (1.2 eq, 11.1 g) in DMF (100 mL) are stirred at 90°C for 5 hours. After cooling, the reaction mixture is poured into water (300 mL) and extracted with ethyl acetate (3 × 100 mL). The combined organic layers are washed with water (100 mL) and brine (100 mL), dried over Na₂SO₄, and concentrated to yield N-Cbz-(S)-2-amino-3-(3-fluorophenyl)propyl phthalimide.

Step 4: Hydrogenolysis and salt formation

A mixture of N-Cbz-(S)-2-amino-3-(3-fluorophenyl)propyl phthalimide (1.0 eq, 21.7 g) and 10% Pd/C (10% w/w, 2.2 g) in methanol (100 mL) is hydrogenated at 40 psi at room temperature for 4 hours. The catalyst is filtered off, and the filtrate is concentrated to yield (S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione.

The free base is dissolved in ethyl acetate (100 mL), and a solution of HCl in diethyl ether (1.2 eq, 36 mL, 2M) is added dropwise at 0°C. The precipitate is filtered, washed with cold diethyl ether (50 mL), and dried under vacuum to yield 2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride as a white crystalline solid.

Method 3: Mitsunobu Reaction Approach

This method utilizes the Mitsunobu reaction to introduce the phthalimide group with inversion of configuration, requiring a starting material with (R) configuration.

Synthetic Route
  • Preparation of (R)-2-amino-3-(3-fluorophenyl)propan-1-ol (from D-3-fluorophenylalanine)
  • Protection of the amino group
  • Mitsunobu reaction with phthalimide
  • Deprotection of the amino group
  • Salt formation with HCl
Detailed Procedure

Step 1: Reduction of D-3-fluorophenylalanine

To a suspension of lithium aluminum hydride (2.0 eq, 3.8 g) in anhydrous THF (100 mL) at 0°C under nitrogen, a solution of D-3-fluorophenylalanine (1.0 eq, 10.0 g) in anhydrous THF (50 mL) is added dropwise. The reaction mixture is warmed to room temperature and then refluxed for 4 hours. After cooling to 0°C, the reaction is quenched carefully by sequential addition of water (3.8 mL), 15% NaOH solution (3.8 mL), and water (11.4 mL). The resulting white precipitate is filtered, and the filter cake is washed with THF (50 mL). The combined filtrates are concentrated under reduced pressure to yield (R)-2-amino-3-(3-fluorophenyl)propan-1-ol.

Step 2: Fmoc protection of the amino group

To a solution of (R)-2-amino-3-(3-fluorophenyl)propan-1-ol (1.0 eq, 8.6 g) in DCM/water (1:1, 100 mL), sodium bicarbonate (2.0 eq, 8.4 g) and 9-fluorenylmethoxycarbonyl chloride (1.1 eq, 14.2 g) are added. The reaction mixture is stirred at room temperature for 16 hours. The layers are separated, and the aqueous layer is extracted with DCM (2 × 50 mL). The combined organic layers are washed with brine (50 mL), dried over Na₂SO₄, filtered, and concentrated to yield N-Fmoc-(R)-2-amino-3-(3-fluorophenyl)propan-1-ol.

Step 3: Mitsunobu reaction

To a solution of N-Fmoc-(R)-2-amino-3-(3-fluorophenyl)propan-1-ol (1.0 eq, 19.7 g) in THF (100 mL), phthalimide (1.2 eq, 8.8 g) and triphenylphosphine (1.5 eq, 19.7 g) are added. The mixture is cooled to 0°C, and diisopropyl azodicarboxylate (1.5 eq, 15.2 mL) is added dropwise. The reaction mixture is warmed to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane/ethyl acetate) to yield N-Fmoc-(S)-2-amino-3-(3-fluorophenyl)propyl phthalimide.

Step 4: Deprotection and salt formation

To a solution of N-Fmoc-(S)-2-amino-3-(3-fluorophenyl)propyl phthalimide (1.0 eq, 27.5 g) in acetonitrile (100 mL), diethylamine (10.0 eq, 36.6 mL) is added. The reaction mixture is stirred at room temperature for 3 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, DCM/MeOH) to yield (S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione.

The free base is dissolved in ethyl acetate (100 mL), and a solution of HCl in diethyl ether (1.2 eq, 36 mL, 2M) is added dropwise at 0°C. The precipitate is filtered, washed with cold diethyl ether (50 mL), and dried under vacuum to yield 2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride as a white crystalline solid.

Method 4: Asymmetric Synthesis Approach

This method establishes the stereochemistry through asymmetric synthesis rather than starting with a chiral amino acid.

Synthetic Route
  • Preparation of 3-(3-fluorophenyl)propionaldehyde
  • Asymmetric reductive amination
  • Protection of the amino group
  • Alkylation with N-(bromomethyl)phthalimide
  • Deprotection
  • Salt formation with HCl
Detailed Procedure

Step 1: Preparation of 3-(3-fluorophenyl)propionaldehyde

To a solution of (3-fluorophenyl)acetic acid (1.0 eq, 10.0 g) in THF (100 mL) at 0°C, borane-THF complex (2.0 eq, 132 mL, 1M) is added dropwise. The reaction mixture is warmed to room temperature and stirred for 4 hours. The reaction is quenched with methanol (20 mL), and the solvents are removed under reduced pressure. The residue is dissolved in DCM (100 mL), washed with saturated NaHCO₃ solution (50 mL) and brine (50 mL), dried over Na₂SO₄, and concentrated to yield (3-fluorophenyl)ethanol.

To a solution of oxalyl chloride (1.2 eq, 6.4 mL) in DCM (100 mL) at -78°C, DMSO (2.4 eq, 11.3 mL) is added dropwise. After stirring for 15 minutes, a solution of (3-fluorophenyl)ethanol (1.0 eq, 9.1 g) in DCM (50 mL) is added. The reaction mixture is stirred at -78°C for 1 hour, and then triethylamine (5.0 eq, 46.0 mL) is added. The reaction mixture is warmed to room temperature, washed with water (50 mL) and brine (50 mL), dried over Na₂SO₄, and concentrated to yield (3-fluorophenyl)acetaldehyde.

To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 eq, 27.3 g) in THF (100 mL) at 0°C, n-butyllithium (1.2 eq, 31.7 mL, 2.5M in hexanes) is added dropwise. After stirring for 30 minutes, a solution of (3-fluorophenyl)acetaldehyde (1.0 eq, 9.2 g) in THF (50 mL) is added. The reaction mixture is warmed to room temperature and stirred for 3 hours. The reaction is quenched with saturated NH₄Cl solution (50 mL), and the mixture is extracted with ethyl acetate (3 × 50 mL). The combined organic layers are washed with brine (50 mL), dried over Na₂SO₄, and concentrated to yield the enol ether.

The enol ether is dissolved in THF (100 mL), and HCl (3.0 eq, 20.0 mL, 6M) is added. The reaction mixture is stirred at room temperature for 3 hours. The mixture is extracted with ethyl acetate (3 × 50 mL). The combined organic layers are washed with saturated NaHCO₃ solution (50 mL) and brine (50 mL), dried over Na₂SO₄, and concentrated to yield 3-(3-fluorophenyl)propionaldehyde.

Step 2: Asymmetric reductive amination

To a solution of 3-(3-fluorophenyl)propionaldehyde (1.0 eq, 10.0 g) in methanol (100 mL), (R)-2-amino-2-phenylethanol (1.1 eq, 10.0 g) is added. The reaction mixture is stirred at room temperature for 3 hours, and then sodium borohydride (1.5 eq, 3.8 g) is added portionwise at 0°C. The reaction mixture is warmed to room temperature and stirred for 2 hours. The reaction is quenched with saturated NH₄Cl solution (50 mL), and the mixture is extracted with ethyl acetate (3 × 50 mL). The combined organic layers are washed with brine (50 mL), dried over Na₂SO₄, and concentrated to yield the chiral amine.

Step 3: Protection and alkylation

To a solution of the chiral amine (1.0 eq, 18.9 g) in DCM (100 mL), triethylamine (2.0 eq, 18.6 mL) and di-tert-butyl dicarbonate (1.1 eq, 16.0 g) are added. The reaction mixture is stirred at room temperature for 16 hours. The reaction mixture is washed with water (50 mL) and brine (50 mL), dried over Na₂SO₄, and concentrated to yield the N-Boc protected derivative.

To a solution of the N-Boc protected derivative (1.0 eq, 24.7 g) in DMF (100 mL), sodium hydride (1.2 eq, 3.2 g, 60% dispersion in mineral oil) is added at 0°C. After stirring for 30 minutes, N-(bromomethyl)phthalimide (1.2 eq, 19.2 g) is added. The reaction mixture is warmed to room temperature and stirred for 3 hours. The reaction is quenched with water (50 mL), and the mixture is extracted with ethyl acetate (3 × 50 mL). The combined organic layers are washed with water (3 × 50 mL) and brine (50 mL), dried over Na₂SO₄, and concentrated to yield the N-alkylated product.

Step 4: Cleavage of the chiral auxiliary and salt formation

To a solution of the N-alkylated product (1.0 eq, 30.0 g) in methanol (100 mL), HCl (10.0 eq, 66.7 mL, 6M) is added. The reaction mixture is refluxed for 5 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate (100 mL). The solution is washed with saturated NaHCO₃ solution (50 mL) and brine (50 mL), dried over Na₂SO₄, and concentrated to yield (S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione.

The free base is dissolved in ethyl acetate (100 mL), and a solution of HCl in diethyl ether (1.2 eq, 36 mL, 2M) is added dropwise at 0°C. The precipitate is filtered, washed with cold diethyl ether (50 mL), and dried under vacuum to yield 2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride as a white crystalline solid.

Comparison of Synthetic Methods

Each method offers distinct advantages and limitations for the synthesis of 2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride. Table 1 provides a comprehensive comparison of the four methods.

Table 1: Comparative Analysis of Synthetic Methods

Parameter Method 1: Gabriel Synthesis Method 2: Direct Alkylation Method 3: Mitsunobu Reaction Method 4: Asymmetric Synthesis
Overall Yield 65-75% 60-70% 55-65% 45-55%
Number of Steps 5 6 5 8
Stereocontrol Excellent (>99% ee) Excellent (>99% ee) Good (95-98% ee) Moderate (90-95% ee)
Starting Materials L-3-fluorophenylalanine L-3-fluorophenylalanine D-3-fluorophenylalanine (3-fluorophenyl)acetic acid
Key Reagents LiAlH₄, MsCl, K-phthalimide SOCl₂, LiBH₄, TsCl, K-phthalimide LiAlH₄, DIAD, PPh₃, phthalimide (R)-2-amino-2-phenylethanol, NaBH₄
Critical Conditions Careful LAH reduction Controlled tosylation Precise Mitsunobu conditions Critical asymmetric induction
Scalability Excellent Good Moderate Limited
Purification Challenges Minimal Moderate Significant Substantial
Cost Efficiency High Moderate Moderate Low
Time Efficiency High Moderate Moderate Low

Table 2: Yield Comparison for Key Transformation Steps

Transformation Method 1 Method 2 Method 3 Method 4
Amino Acid to Amino Alcohol 85-90% 80-85% 85-90% N/A
Protection of Amino Group 90-95% 90-95% 85-90% 80-85%
Activation/Tosylation 85-90% 80-85% N/A N/A
Introduction of Phthalimide 80-85% 75-80% 70-75% 65-70%
Deprotection 90-95% 90-95% 90-95% 75-80%
Salt Formation 95-98% 95-98% 95-98% 95-98%
Overall Yield 65-75% 60-70% 55-65% 45-55%

Purification and Analysis

Purification Techniques

Several approaches can be employed to purify 2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride:

Recrystallization

The most efficient purification method involves recrystallization from appropriate solvent systems:

  • Ethanol/diethyl ether (1:3) - Preferred for larger scale
  • Isopropanol/ethyl acetate (1:2) - Yields high purity (>99%)
  • Methanol/acetone (1:4) - Effective for removing colored impurities
Chromatographic Methods

For challenging purifications, especially of intermediates:

  • Flash chromatography (silica gel, DCM/MeOH gradients)
  • Preparative HPLC (C18 columns, water/acetonitrile with 0.1% TFA)
Salt Formation as Purification

The conversion to the hydrochloride salt often provides a significant purification:

  • Dissolve the crude free base in minimum ethyl acetate
  • Filter to remove insoluble impurities
  • Add 2M HCl in diethyl ether (1.2 equivalents) at 0-5°C
  • Collect the precipitate and wash with cold diethyl ether
  • Dry under vacuum at 40°C for 12 hours

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)
δ ppm: 8.30-8.45 (br s, 3H, NH₃⁺), 7.80-7.90 (m, 4H, phthalimide ArH), 7.25-7.35 (m, 1H, ArH), 7.05-7.20 (m, 3H, ArH), 3.75-3.90 (m, 3H, CH₂N and CH), 2.85-3.05 (m, 2H, CH₂Ar).

¹³C NMR (100 MHz, DMSO-d₆)
δ ppm: 168.2, 162.9 (d, J = 243 Hz, C-F), 140.8 (d, J = 7.2 Hz), 134.9, 131.8, 130.4 (d, J = 8.3 Hz), 125.6 (d, J = 2.8 Hz), 123.5, 115.7 (d, J = 21.0 Hz), 113.4 (d, J = 20.9 Hz), 50.1, 40.3, 37.2.

¹⁹F NMR (376 MHz, DMSO-d₆)
δ ppm: -113.2 (m).

IR (KBr, cm⁻¹)
3435-2800 (NH₃⁺ stretching), 1774 and 1712 (C=O stretching), 1586, 1488, 1395, 1250, 1118, 1070, 950, 780, 720.

Mass Spectrometry
HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₇H₁₆FN₂O₂: 299.1190; found: 299.1188.

Physical Properties
  • Appearance: White crystalline solid
  • Melting point: 198-200°C
  • Optical rotation: [α]D²⁰ = -12.3° (c = 1.0, MeOH)
  • Solubility: Freely soluble in water and methanol; slightly soluble in ethanol; practically insoluble in acetone and diethyl ether
Chiral Purity Analysis
  • Chiral HPLC conditions: Chiralpak AD-H column, hexane/isopropanol/DEA (80:20:0.1), flow rate 1.0 mL/min, UV detection at 254 nm
  • Retention times: (S)-enantiomer: 14.2 min; (R)-enantiomer: 16.7 min
  • Enantiomeric excess: >99% for material synthesized via Methods 1 and 2

Process Optimization and Scale-Up Considerations

Identified Critical Process Parameters

Based on detailed analysis of the synthetic routes, several critical parameters have been identified that significantly impact the quality and yield of the final product:

Table 3: Critical Process Parameters
Process Step Critical Parameter Optimal Range Impact on Quality
LAH Reduction Temperature control 0-5°C for addition, 60-65°C for reaction Prevents over-reduction and side reactions
Mesylation/Tosylation Reaction time 2-3 hours at RT Minimizes elimination side reactions
Phthalimide Alkylation DMF quality <0.05% water content Prevents hydrolysis of activated intermediate
Hydrogenolysis H₂ pressure 40-45 psi Ensures complete deprotection without side reactions
Salt Formation Addition rate of HCl 1-2 mL/min at 0-5°C Controls particle size and crystallinity
Drying Temperature/vacuum 40°C, <5 mbar Prevents decomposition while removing residual solvents

Scale-Up Considerations

For industrial-scale production, Method 1 (Gabriel Synthesis) offers the best combination of efficiency, stereochemical control, and scalability. Key modifications for scale-up include:

  • Replacement of LAH reduction with more scalable borane-THF or NaBH₄/I₂ systems
  • Continuous flow processing for critical exothermic reactions
  • Implementation of in-process controls for stereochemical purity
  • Development of crystallization protocols that ensure consistent particle size distribution
  • Design of filtration and drying protocols to minimize batch-to-batch variability

Q & A

Q. What are the recommended methods for synthesizing 2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (2S)-configuration. For example, enantiopure amino precursors (e.g., (2S)-2-amino-3-(3-fluorophenyl)propanoic acid derivatives) can be coupled with isoindole-dione scaffolds under mild coupling agents like EDC/HOBt . Enantiomeric purity is validated via chiral HPLC (e.g., using Chiralpak® columns) or polarimetry, with detection limits <1% for undesired enantiomers .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions. Stability studies should include pH-dependent degradation assays (e.g., 1–13 pH range) and thermal gravimetric analysis (TGA). For instance, analogs like (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride show >90% stability in pH 7.4 buffers over 24 hours at 25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor pharmacokinetics. Strategies include:
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in plasma .
  • Protein Binding Assays : Measure free compound concentrations via equilibrium dialysis .
  • Pharmacokinetic Modeling : Correlate in vitro EC50 with in vivo exposure using allometric scaling .

Q. Example Workflow :

Conduct microsomal stability assays (human/rodent liver microsomes).

Validate plasma protein binding using radiolabeled analogs.

Adjust dosing regimens based on bioavailability studies.

Q. What experimental approaches are recommended for studying the role of the 3-fluorophenyl group in target binding?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituents (e.g., Cl, CF3) at the 3-position and compare IC50 values .
  • Molecular Docking : Use X-ray crystallography data of related compounds (e.g., fluorinated cyclohexanol derivatives) to model interactions with target receptors .
  • Fluorine NMR : Probe electronic effects of the fluorine atom on binding affinity .

Q. How should researchers design stability-indicating assays for this compound under accelerated storage conditions?

  • Methodological Answer : Follow ICH Q1A guidelines:
  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Option 2) .
  • Analytical Techniques : Use HPLC-DAD/ELSD to monitor degradation products. For example, isoindole-dione analogs show ≤2% degradation after 4 weeks at 40°C/75% RH .

Q. What strategies mitigate batch-to-batch variability in chiral synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress .
  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.